2-Propanone, 1,1-bis(4-methoxyphenyl)-
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Overview
Description
2-Propanone, 1,1-bis(4-methoxyphenyl)-, also known as 4,4’-Dimethoxybenzophenone, is an organic compound with the molecular formula C17H18O3. It is a derivative of benzophenone, where two methoxy groups are attached to the para positions of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1-bis(4-methoxyphenyl)- can be achieved through several methods. One common method involves the Friedel-Crafts acylation of anisole (4-methoxyphenyl) with acetone (propanone) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Anisole reacts with acetone in the presence of AlCl3.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 2-Propanone, 1,1-bis(4-methoxyphenyl)- often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1,1-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Propanone, 1,1-bis(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1-bis(4-methoxyphenyl)- involves its interaction with various molecular targets. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound without methoxy groups.
4-Methoxybenzophenone: A derivative with a single methoxy group.
4,4’-Dihydroxybenzophenone: A derivative with hydroxyl groups instead of methoxy groups.
Uniqueness
2-Propanone, 1,1-bis(4-methoxyphenyl)- is unique due to the presence of two methoxy groups, which enhance its reactivity and potential applications. The methoxy groups can influence the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its analogs.
Properties
CAS No. |
101544-53-0 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1,1-bis(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C17H18O3/c1-12(18)17(13-4-8-15(19-2)9-5-13)14-6-10-16(20-3)11-7-14/h4-11,17H,1-3H3 |
InChI Key |
QHGVPLQZIPXTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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